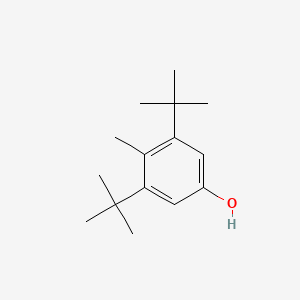

2,6-Di-t-butyl-4-hydroxytoluene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Di-t-butyl-4-hydroxytoluene is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Food Industry

BHT is primarily recognized for its role as an antioxidant food additive . It is employed to:

- Preserve Freshness : BHT helps maintain the freshness of food products by preventing spoilage and rancidity caused by oxidative degradation. It is particularly effective in stabilizing fats and oils found in various food items, including snacks, baked goods, and dairy products .

- Enhance Shelf Life : By retarding oxidation, BHT extends the shelf life of products such as animal feeds and processed foods, ensuring that they retain their flavor, color, and nutritional value over time .

Cosmetic and Personal Care Products

In cosmetics, BHT serves multiple purposes:

- Stabilizer : It acts as a stabilizing agent in formulations, preventing the degradation of sensitive ingredients such as vitamins and essential oils .

- Antioxidant Protection : BHT protects cosmetic products from oxidative stress, which can lead to changes in texture and efficacy .

Pharmaceuticals

BHT is used in pharmaceutical formulations for:

- Preservation : It prevents the oxidation of active ingredients in medications, thereby enhancing their stability and effectiveness .

- Formulation Aid : BHT is included in topical medications to improve product stability during storage .

Industrial Applications

BHT finds extensive use in various industrial sectors:

- Lubricants and Fuels : In the petroleum industry, BHT is used as an antioxidant in jet fuels, hydraulic fluids, turbine oils, and other lubricants to prevent oxidation during storage and use .

- Plastics and Rubber : It is incorporated into plastics and rubber products to enhance their thermal stability and prolong their service life by preventing oxidative degradation .

- Paints and Coatings : BHT functions as an anti-skinning agent in paints and inks, ensuring product quality during application .

Case Study 1: Food Preservation

A study demonstrated that the addition of BHT in snack foods significantly reduced rancidity levels over a six-month storage period compared to controls without antioxidants. The sensory evaluation indicated that products containing BHT retained their flavor profile effectively .

Case Study 2: Cosmetic Stability

Research on cosmetic formulations revealed that those containing BHT showed improved stability under accelerated aging conditions (higher temperatures) compared to those without it. This study highlighted BHT's role in maintaining product efficacy over time .

Case Study 3: Pharmaceutical Efficacy

A clinical trial assessed the stability of a vitamin E formulation with and without BHT. Results indicated that formulations with BHT maintained higher concentrations of vitamin E after six months at room temperature compared to those without it, suggesting enhanced shelf life due to oxidative protection .

化学反应分析

Antioxidant Mechanism: Radical Scavenging

BHT primarily functions by interrupting lipid peroxidation chain reactions. It donates hydrogen atoms to peroxy radicals (ROO- ), converting them to hydroperoxides (ROOH) and forming a resonance-stabilized phenoxy radical (ArO- ). Subsequent reactions yield non-radical products .

Table 1: Antioxidant Reaction Pathway

| Step | Reaction | Outcome |

|---|---|---|

| 1 | ROO- + BHT → ROOH + BHT- | Termination of peroxy radical |

| 2 | ROO- + BHT- → Non-radical products (e.g., dimers) | Complete radical neutralization |

The ortho- and para-substituted tert-butyl groups enhance electron density at the phenolic oxygen, reducing the O–H bond dissociation energy (∼78 kcal/mol) and increasing reactivity toward radicals . Computational studies suggest that steric hindrance from tert-butyl groups stabilizes the phenoxy radical, preventing further propagation .

Metabolic Pathways

BHT undergoes extensive hepatic metabolism, primarily involving oxidation of its para-methyl and tert-butyl groups . Key metabolites include:

Table 2: Major Metabolites and Enzymes

| Metabolite | Enzyme Involved | Biological Impact |

|---|---|---|

| 2,6-Di-tert-butyl-4-hydroxymethylphenol (BHT-alcohol) | Cytochrome P450 | Precursor to electrophilic quinone methides |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) | Dehydrogenases | Excreted via urine/feces |

| 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (quinone methide) | Oxidases | Binds cysteine residues in proteins |

In rats, intraperitoneal administration of BHT (60 mg/kg) led to covalent adducts with hepatic proteins via thioether linkages, confirmed by ¹³C-NMR and mass spectrometry . Over 80% of BHT is excreted within four days, with fecal elimination dominating (25% of dose) .

Environmental Degradation

BHT reacts with atmospheric oxygen and water, forming degradation products under UV light :

Table 3: Degradation Products in Aqueous Systems

| Condition | Major Products | Byproducts |

|---|---|---|

| Sunlight + H₂O | Stilbenequinone, polar compounds | Isobutene, BHT-OOH |

| Dark + H₂O | BHT-OH (minor) | None |

A 28-day study showed 50% degradation in water, with isobutene identified as a volatile byproduct . Photolysis accelerates decomposition, yielding unidentified polar compounds (∼23% of total) .

Synthetic and Catalytic Reactions

BHT is synthesized via Friedel-Crafts alkylation of 4-methylphenol with isobutylene, catalyzed by H₂SO₄ or H₃PO₄ :

Reaction:

4-methylphenol+2 isobutyleneH+BHT

Side reactions include hydroxymethylation or aminomethylation at the para-position, followed by hydrogenolysis to yield derivatives . BHT also acts as a ligand in organometallic complexes, such as ytterbium(II)-benzophenone dianion adducts, forming stable intermediates .

Toxicological Reactions

BHT’s toxicity arises from its oxidation to quinone methides (QMs), which alkylate cellular nucleophiles :

Key Pathways:

-

Quinone Methide Formation:

BHTP450BHT-QM→DNA/protein adducts -

Hepatotoxicity: Metabolites like BHT-quinol accumulate in the liver (AUC₀–₁₂₀ₕ = 206 h·μg/g), inducing oxidative stress and apoptosis .

In mice, pulmonary exposure to BHT-QM caused acute edema and tumor promotion, linked to thiol depletion and inflammation .

属性

分子式 |

C15H24O |

|---|---|

分子量 |

220.35 g/mol |

IUPAC 名称 |

3,5-ditert-butyl-4-methylphenol |

InChI |

InChI=1S/C15H24O/c1-10-12(14(2,3)4)8-11(16)9-13(10)15(5,6)7/h8-9,16H,1-7H3 |

InChI 键 |

SMNGQGWPUVVORF-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。